molecular formula C13H18O4 B14364236 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol CAS No. 93107-81-4

5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol

Cat. No.: B14364236
CAS No.: 93107-81-4
M. Wt: 238.28 g/mol
InChI Key: YSWSCUCIHJQYJZ-UHFFFAOYSA-N
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Description

5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol is a chemical compound belonging to the class of flavanones. Flavanones are a type of flavonoid, which are aromatic, colorless ketones derived from flavone. This compound is characterized by its benzopyran structure, which is a bicyclic structure consisting of a benzene ring fused to a pyran ring. The presence of methoxy groups and a hydroxyl group on the benzopyran ring contributes to its unique chemical properties .

Preparation Methods

The synthesis of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,2-dimethylchromene with methoxybenzaldehyde under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the benzopyran ring .

In industrial production, the synthesis may involve more efficient and scalable methods, such as the use of continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .

Scientific Research Applications

5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. It may also modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB and MAPK pathways .

Comparison with Similar Compounds

5,8-Dimethoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol can be compared with other similar compounds, such as:

    Flavanones: These compounds share the same benzopyran structure but differ in the substitution pattern on the ring. Examples include naringenin and hesperetin.

    Coumarins: These compounds have a similar benzopyran structure but contain a lactone ring. Examples include coumarin and umbelliferone.

    Isoflavones: These compounds have a similar structure but differ in the position of the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other flavonoids .

Properties

93107-81-4

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

5,8-dimethoxy-2,2-dimethyl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C13H18O4/c1-13(2)6-5-8-10(15-3)7-9(14)12(16-4)11(8)17-13/h7,14H,5-6H2,1-4H3

InChI Key

YSWSCUCIHJQYJZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC2=C(C=C(C(=C2O1)OC)O)OC)C

Origin of Product

United States

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